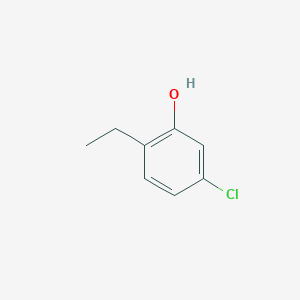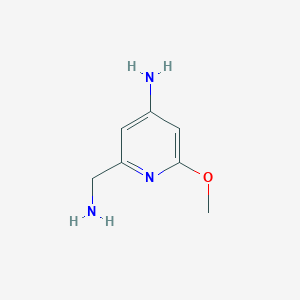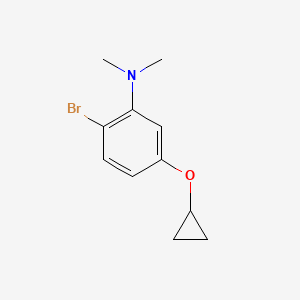
2-Bromo-5-cyclopropoxy-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.142 g/mol It is a derivative of aniline, featuring a bromine atom at the second position, a cyclopropoxy group at the fifth position, and two methyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopropoxy-N,N-dimethylaniline typically involves the bromination of 5-cyclopropoxyaniline followed by N,N-dimethylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
The N,N-dimethylation step involves the reaction of the brominated intermediate with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted under reflux conditions to ensure complete methylation.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-5-cyclopropoxy-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used. These reactions are usually conducted at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: The major products are substituted aniline derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: The major products are N-oxides or other oxidized derivatives of the original compound.
Reduction Reactions: The major products are aniline derivatives with the bromine atom reduced to a hydrogen atom.
科学的研究の応用
2-Bromo-5-cyclopropoxy-N,N-dimethylaniline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-5-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in binding to these targets, while the N,N-dimethyl groups enhance the compound’s lipophilicity and membrane permeability. This allows the compound to effectively modulate the activity of its targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-N,N-dimethylaniline: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in its interactions.
5-Cyclopropoxy-N,N-dimethylaniline: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
2-Bromo-5-methoxy-N,N-dimethylaniline: Contains a methoxy group instead of a cyclopropoxy group, which may alter its electronic properties and reactivity.
Uniqueness
2-Bromo-5-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
2-bromo-5-cyclopropyloxy-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)11-7-9(5-6-10(11)12)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChIキー |
XWXPPMWRZZRJSK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=CC(=C1)OC2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


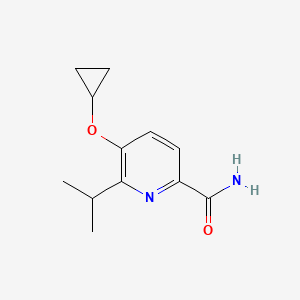

![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)
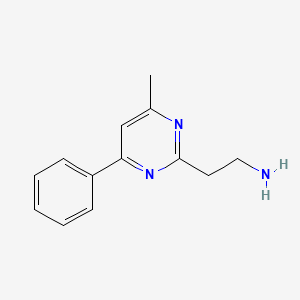



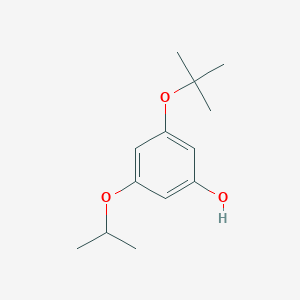


![Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B14851004.png)

